molecular formula C17H15NO4 B11594628 (2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one

(2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one

Cat. No.: B11594628
M. Wt: 297.30 g/mol
InChI Key: SRLRCHHHTVDWFX-NTEUORMPSA-N
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Description

(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable precursor to form the benzofuran core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE shares structural similarities with other benzofuran derivatives, such as 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one and 4-(dimethylamino)benzaldehyde derivatives.

Uniqueness

The unique combination of functional groups in (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6,7-dihydroxy-1-benzofuran-3-one

InChI

InChI=1S/C17H15NO4/c1-18(2)11-5-3-10(4-6-11)9-14-15(20)12-7-8-13(19)16(21)17(12)22-14/h3-9,19,21H,1-2H3/b14-9+

InChI Key

SRLRCHHHTVDWFX-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O

Origin of Product

United States

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